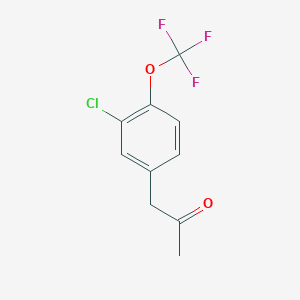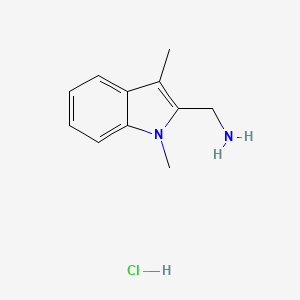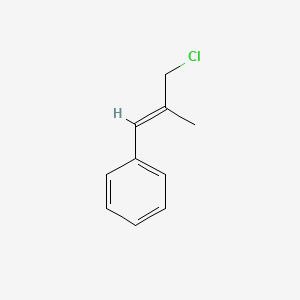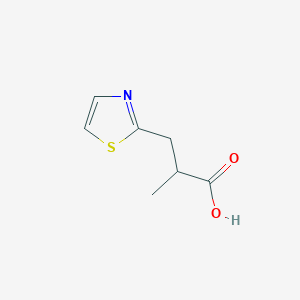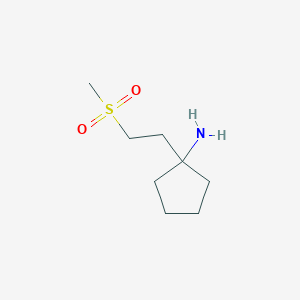
3-(4-Methylthiophen-2-yl)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Methylthiophen-2-yl)butanoic acid is a chemical compound with the molecular formula C9H12O2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.
準備方法
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated thiophene under palladium catalysis . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of 3-(4-Methylthiophen-2-yl)butanoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
化学反応の分析
Types of Reactions
3-(4-Methylthiophen-2-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions can introduce different functional groups to the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated thiophene derivatives.
科学的研究の応用
3-(4-Methylthiophen-2-yl)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has been studied for its potential as an enzyme inhibitor, particularly acetylcholinesterase and monoamine oxidase.
Medicine: Research suggests it may have neuroprotective, anti-inflammatory, and antioxidant properties, making it a candidate for treating neurodegenerative diseases.
Industry: It is used in the development of materials with specific electronic properties.
作用機序
The mechanism of action of 3-(4-Methylthiophen-2-yl)butanoic acid involves the inhibition of specific enzymes. It has been shown to inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the brain, which can improve cognitive function. Additionally, it inhibits monoamine oxidase, resulting in elevated levels of neurotransmitters like dopamine and serotonin, which can enhance mood and behavior. These effects suggest that the compound impacts the cholinergic and monoaminergic systems, which are involved in various physiological processes.
類似化合物との比較
Similar Compounds
4-(3-Methylthiophen-2-yl)butanoic acid: A closely related compound with similar properties.
2-Amino-4-(3-methylthiophen-2-yl)butanoic acid: Another derivative with potential biological activity.
Uniqueness
3-(4-Methylthiophen-2-yl)butanoic acid stands out due to its specific inhibitory effects on acetylcholinesterase and monoamine oxidase. Its unique structure allows it to interact with these enzymes effectively, making it a valuable compound for research in neurodegenerative diseases and mood disorders.
特性
分子式 |
C9H12O2S |
|---|---|
分子量 |
184.26 g/mol |
IUPAC名 |
3-(4-methylthiophen-2-yl)butanoic acid |
InChI |
InChI=1S/C9H12O2S/c1-6-3-8(12-5-6)7(2)4-9(10)11/h3,5,7H,4H2,1-2H3,(H,10,11) |
InChIキー |
SKUFFPNOWSCMKF-UHFFFAOYSA-N |
正規SMILES |
CC1=CSC(=C1)C(C)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


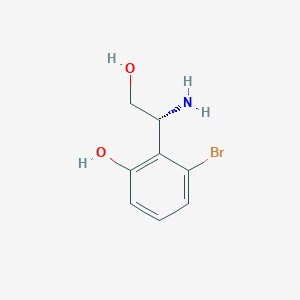


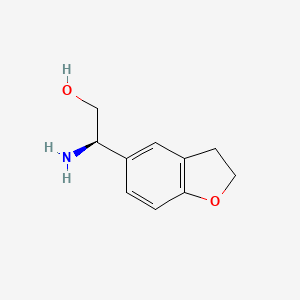
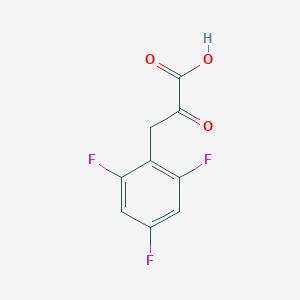

![8-(Trifluoromethyl)thieno[3,2-f]quinoline](/img/structure/B13603741.png)
